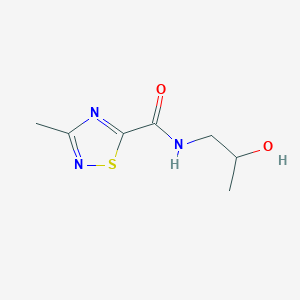
N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and industrial applications.
作用機序
Target of Action
N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a complex compound that has been studied for its potential in drug delivery and cancer treatment . The primary targets of this compound are cancer cells, specifically those found in prostate cancer and potentially other types of solid tumors . The compound is designed to interact with these cells, delivering therapeutic agents directly to the tumor site.
Mode of Action
The mode of action of this compound involves its interaction with its targets, the cancer cells. The compound is designed to form a complex with therapeutic agents, which is then delivered to the tumor site . Once at the tumor site, the compound is thought to release the therapeutic agents, allowing them to interact directly with the cancer cells . This targeted delivery and release mechanism is designed to maximize the efficacy of the therapeutic agents while minimizing their impact on healthy cells.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cancer cell growth and proliferation. By delivering therapeutic agents directly to the cancer cells, the compound can disrupt these pathways, inhibiting the growth and proliferation of the cancer cells . The exact pathways affected will depend on the specific therapeutic agents being delivered.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is designed to be water-soluble, which aids in its absorption and distribution . Once in the body, the compound is designed to target specific cells (i.e., cancer cells), where it releases its therapeutic agents . The compound is also designed to be biodegradable, which aids in its metabolism and excretion .
Result of Action
The result of the action of this compound is the targeted delivery of therapeutic agents to cancer cells. This targeted delivery allows for the disruption of cancer cell growth and proliferation, potentially leading to the shrinkage or elimination of tumors . The exact results will depend on the specific therapeutic agents being delivered.
Action Environment
The action environment of this compound is the human body, specifically the site of a tumor. The compound is designed to be stable in the bloodstream, allowing it to reach the tumor site . Environmental factors that could influence the compound’s action, efficacy, and stability include the pH and temperature of the body, as well as the presence of other substances in the body that could interact with the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
類似化合物との比較
Similar Compounds
N-(2-hydroxypropyl)methacrylamide: Known for its use in drug delivery systems.
3-methyl-1,2,4-thiadiazole-5-carboxylic acid: A precursor in the synthesis of various thiadiazole derivatives.
Uniqueness
N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity
特性
IUPAC Name |
N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4(11)3-8-6(12)7-9-5(2)10-13-7/h4,11H,3H2,1-2H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENUJKZIFFOBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2603183.png)
![N'-(3-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2603184.png)
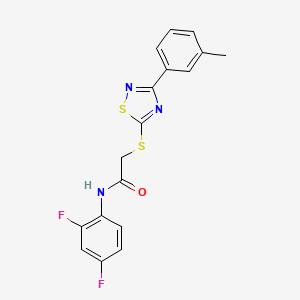
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2603187.png)
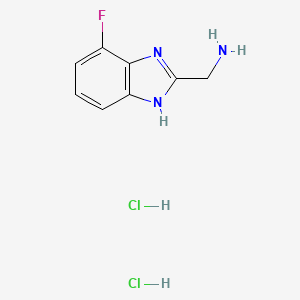
![methyl 3-{[(3-hydroxyoxolan-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2603191.png)
![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)
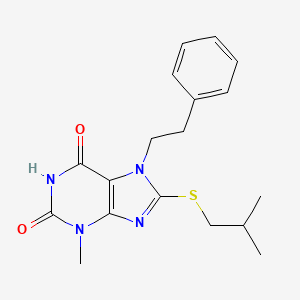
![7-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2603196.png)
![1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2603197.png)
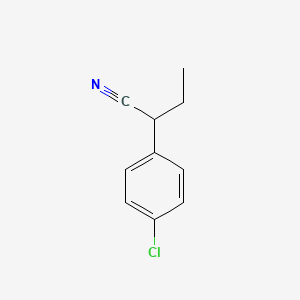
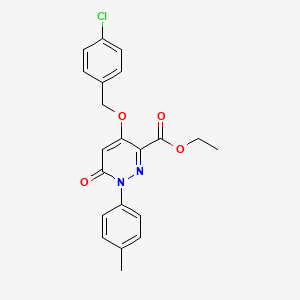
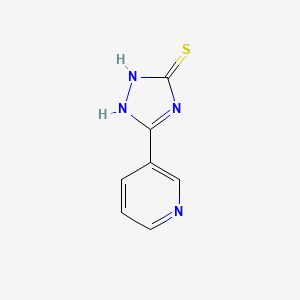
![3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2603206.png)
